8-Iodo-[1,2,4]triazolo[4,3-b]pyridazine
Description
Significance of Nitrogen-Containing Heterocycles in Contemporary Chemical Research
Nitrogen-containing heterocycles are organic compounds with a ring structure containing at least one nitrogen atom alongside carbon. These molecular architectures are of immense importance in chemical research, primarily due to their prevalence in nature and their central role in medicinal chemistry. usm.edu A vast number of biologically active molecules, including vitamins, hormones, antibiotics, and alkaloids, feature heterocyclic rings. In the realm of synthetic drugs, their significance is underscored by the fact that approximately 60% of all unique small-molecule drugs approved by the U.S. FDA contain a nitrogen heterocycle.
The utility of these compounds stems from their unique physicochemical properties. The nitrogen atoms can act as hydrogen bond donors or acceptors, enabling strong and specific interactions with biological targets like enzymes and receptors. This ability to mimic natural biomolecules makes them privileged structures in drug design. Consequently, the synthesis and functionalization of novel nitrogen heterocycles remain a vibrant and highly competitive area of contemporary chemical research.
Structural Diversity and Research Landscape of Fused Azoloazines
Fused azoloazines are a major class of nitrogen-containing heterocycles characterized by an azole ring (e.g., triazole, pyrazole, imidazole) fused to an azine ring (e.g., pyridazine (B1198779), pyrimidine, pyrazine, triazine). This fusion creates rigid, planar bicyclic systems whose chemical and biological properties can be finely tuned through structural modifications. As isosteres of naturally occurring purines, these scaffolds are of great interest in medicinal chemistry. nih.gov
The research landscape for fused azoloazines is broad, with investigations into numerous core structures:
Azolo-quinoxalines: Quinoxaline-based compounds fused with an azole ring have been explored for a wide range of biological activities, including antibacterial, anticancer, antiviral, and neuromodulatory effects. nih.govresearchgate.net
Pyrazolopyrimidines and Pyrazolotriazines: These scaffolds are common in medicinal chemistry, with derivatives showing affinity for targets like adenosine (B11128) receptors. researchgate.net
Triazolotetrazines: As high-nitrogen systems, these compounds are investigated not only for biological activity but also for applications as high-energy materials. nih.gov
Triazolopyridazines: This specific class, the focus of this article, has been the subject of significant research, yielding compounds with cytostatic and kinase-inhibiting properties. nih.govnih.gov
The structural diversity is generated by varying the type of azole and azine rings, the fusion regiochemistry, and the nature and position of substituents on the core scaffold. This versatility allows chemists to create large libraries of compounds for screening against various biological targets. researchgate.net
Specific Focus on thenih.govnih.govresearchgate.netTriazolo[4,3-b]pyridazine Core Structure and its Derivatives
The nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine system consists of a 1,2,4-triazole (B32235) ring fused to a pyridazine ring. This scaffold has proven to be a valuable template for the development of biologically active molecules. Synthetic routes typically involve the cyclization of a hydrazinopyridazine precursor. epa.gov
Research has primarily focused on the synthesis and biological evaluation of derivatives substituted at various positions of the bicyclic core. For instance, series of 3,6-diaryl- nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazines have been synthesized and evaluated as potential anticancer agents. Other studies have explored the impact of substituents at the 6- and 8-positions. The presence of a chlorine atom at the C-6 position, for example, has been identified as a key determinant for the cytotoxic activity of some derivatives. nih.gov
More recently, nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine derivatives have been identified as promising inhibitors of bromodomain and extraterminal (BET) proteins, specifically targeting the BRD4 bromodomain, which is a therapeutic target in cancer. nih.govresearchgate.net Crystal structures of these inhibitors bound to BRD4 have provided detailed insights into their binding modes, guiding further structure-based drug design. nih.govresearchgate.net
| Compound Scaffold | Substituents | Biological Target/Activity | Reported IC50/ED50 Values | Reference |
|---|---|---|---|---|
| nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine | Various R1 and R2 groups | BRD4 Bromodomain Inhibition | Micromolar IC50 values (e.g., 5.7 µM to 25.2 µM) | nih.govresearchgate.net |
| 6-chloro-8-(substituted)-tetrazolo-(1,5-b)pyridazine* | -Cl at C-6, -SO2N(CH3)2 at C-8 | Cytostatic Activity (KB cells) | 0.009 x 10-4 mole/l | nih.gov |
| 8-oxy-6-methyl- nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine | Various aryl-thiazole-carboxamides | c-Met Kinase Inhibition | 0.090 µM (for compound 12e) | nih.gov |
*Note: This is a closely related tetrazolo[1,5-b]pyridazine (B14759603) scaffold, included to illustrate the importance of C-6 and C-8 substitution in the broader pyridazine-fused azole class.
Rationale for Investigation of 8-Iodo-nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine: The Role of the Iodine Substituent
The synthesis and investigation of 8-iodo- nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine is a strategic decision rooted in modern synthetic organic chemistry. The introduction of a halogen, particularly iodine, onto an aromatic or heteroaromatic ring creates a versatile chemical handle for further molecular elaboration. Aromatic iodides are highly valued substrates for a wide array of transition metal-catalyzed cross-coupling reactions, including the Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions. mdpi.com
The rationale for preparing the 8-iodo derivative of the nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine scaffold is therefore primarily to serve as a key intermediate. This strategy is well-documented for analogous heterocyclic systems. For example, in the synthesis of pyrazolo[1,5-a]-1,3,5-triazine derivatives, an iodination at the 8-position using N-iodosuccinimide was the crucial step to create a precursor for subsequent palladium-catalyzed cross-coupling. researchgate.net This allowed for the introduction of a diverse range of aryl, heteroaryl, and alkyl groups at a specific vector on the core scaffold, which is essential for systematic structure-activity relationship (SAR) studies. researchgate.net
By synthesizing 8-iodo- nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine, chemists can:
Introduce Diverse Functionality: Use it as a building block to couple various fragments (e.g., boronic acids, stannanes, terminal alkynes) to the 8-position of the ring system.
Conduct SAR Studies: Systematically vary the substituent at the 8-position to probe interactions with a biological target and optimize potency and selectivity.
Construct Complex Molecules: Build more complex, polycyclic structures by forming new carbon-carbon or carbon-heteroatom bonds at the site of the iodine atom.
Therefore, 8-iodo- nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine is not typically an endpoint molecule for biological testing itself, but rather a highly valuable and strategically designed intermediate that unlocks access to a wide chemical space of novel derivatives for drug discovery and materials science.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H3IN4 |
|---|---|
Molecular Weight |
246.01 g/mol |
IUPAC Name |
8-iodo-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C5H3IN4/c6-4-1-2-8-10-3-7-9-5(4)10/h1-3H |
InChI Key |
TXEHXUMOEJLWBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NN=CN2N=C1)I |
Origin of Product |
United States |
Synthetic Methodologies for 8 Iodo 1 2 3 Triazolo 4,3 B Pyridazine and Analogous Structures
Strategies forCurrent time information in Pasuruan, ID.nih.govnih.govTriazolo[4,3-b]pyridazine Core Construction
The formation of the bicyclic Current time information in Pasuruan, ID.nih.govnih.govtriazolo[4,3-b]pyridazine system is a key step in the synthesis of the target molecule. Several methodologies have been developed to achieve this, primarily focusing on the cyclization of appropriately substituted pyridazine (B1198779) precursors.
Synthesis from Pyridazinyl Hydrazones and Related Precursors
A prevalent and versatile method for constructing the Current time information in Pasuruan, ID.nih.govnih.govtriazolo[4,3-b]pyridazine core involves the cyclization of pyridazinyl hydrazones. This approach typically starts with a substituted pyridazine containing a hydrazine (B178648) or a hydrazone moiety, which then undergoes an intramolecular cyclization to form the fused triazole ring.
The general synthetic pathway often commences with a 3-hydrazinopyridazine derivative. For instance, 3-chloro-6-hydrazinopyridazine (B91096) can be reacted with various aldehydes or ketones to form the corresponding pyridazinyl hydrazones. These intermediates can then be cyclized under oxidative conditions to yield the triazolopyridazine ring system. A variety of oxidizing agents have been employed for this transformation, including bromine in acetic acid and lead tetraacetate. epa.gov
A representative reaction scheme is the condensation of 3-hydrazino-6-chloropyridazine with an aldehyde to form a Schiff base, which is subsequently treated with an oxidizing agent to induce cyclization. epa.gov This method allows for the introduction of diverse substituents at the 3-position of the resulting triazolopyridazine core, depending on the choice of the starting aldehyde or ketone.
Table 1: Examples of Current time information in Pasuruan, ID.nih.govnih.govTriazolo[4,3-b]pyridazine Synthesis from Hydrazone Precursors
| Starting Material 1 | Starting Material 2 | Reagents and Conditions | Product | Reference |
| 3-Hydrazino-6-chloropyridazine | Formaldehyde | 1. Formation of Schiff base; 2. Br2/AcOH, NaOAc | 6-Chloro- Current time information in Pasuruan, ID.nih.govnih.govtriazolo[4,3-b]pyridazine | epa.gov |
| 3-Hydrazino-6-chloropyridazine | Acetaldehyde | 1. Formation of Schiff base; 2. Br2/AcOH, NaOAc | 3-Methyl-6-chloro- Current time information in Pasuruan, ID.nih.govnih.govtriazolo[4,3-b]pyridazine | epa.gov |
| 3-Hydrazino-6-phenylpyridazine | Benzaldehyde | Oxidative cyclization | 3,6-Diphenyl- Current time information in Pasuruan, ID.nih.govnih.govtriazolo[4,3-b]pyridazine | nih.gov |
Annulation Reactions and Ring Closure Mechanisms
Annulation, the formation of a new ring onto an existing one, is the fundamental process in the synthesis of the Current time information in Pasuruan, ID.nih.govnih.govtriazolo[4,3-b]pyridazine core. The key ring closure step in the synthesis from pyridazinyl hydrazones is an oxidative cyclization. The proposed mechanism involves the formation of a transient N-halo or a related activated species from the hydrazone, which then undergoes intramolecular electrophilic attack on the pyridazine ring nitrogen, followed by elimination to afford the aromatic triazole ring.
Another important annulation strategy involves the reaction of 3-chloro-6-hydrazinopyridazine with reagents like acetic acid or ethyl chloroformate. epa.gov These reactions lead to the formation of the triazole ring fused to the pyridazine core, with the substituent at the 3-position being determined by the choice of the cyclizing agent. For example, reaction with acetic acid yields a 3-methyl substituted triazolopyridazine.
Multi-Component Reactions (MCRs) for Azoloazine Scaffolds
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex heterocyclic scaffolds like azoloazines. While specific MCRs for the direct synthesis of 8-Iodo- Current time information in Pasuruan, ID.nih.govnih.govtriazolo[4,3-b]pyridazine are not extensively reported, the principles of MCRs are applicable to the construction of the core structure.
For analogous systems, MCRs have been employed to generate diverse libraries of fused heterocycles. These reactions often involve the in-situ formation of a key intermediate, such as a hydrazone, which then undergoes subsequent cyclization. The advantage of MCRs lies in their ability to rapidly generate molecular complexity from simple starting materials in a single pot, which is highly desirable in drug discovery.
Approaches for Introducing the Iodine Moiety
The introduction of an iodine atom at the 8-position of the Current time information in Pasuruan, ID.nih.govnih.govtriazolo[4,3-b]pyridazine core is a critical step in the synthesis of the target compound. Direct iodination of the pre-formed triazolopyridazine ring system at the 8-position can be challenging due to the electronic nature of the heterocyclic system and potential for reaction at other sites. Therefore, indirect methods involving the conversion of a pre-installed functional group are often more viable.
Direct Halogenation Techniques
Direct electrophilic halogenation of the Current time information in Pasuruan, ID.nih.govnih.govtriazolo[4,3-b]pyridazine core is not a commonly reported method for the synthesis of the 8-iodo derivative. The electron-deficient nature of the pyridazine ring and the presence of multiple nitrogen atoms can deactivate the ring towards electrophilic substitution. Furthermore, directing the substitution specifically to the 8-position would be a significant challenge. While methods for direct C-H iodination of some N-heterocycles exist, their applicability to this specific scaffold for 8-position functionalization is not established.
Post-Cyclization Iodination or Halogen Exchange Strategies
Given the challenges of direct iodination, post-cyclization strategies involving the transformation of a precursor functional group at the 8-position are the most plausible routes to 8-Iodo- Current time information in Pasuruan, ID.nih.govnih.govtriazolo[4,3-b]pyridazine. Two prominent strategies emerge based on the availability of key intermediates: the Sandmeyer reaction of an 8-amino precursor and halogen exchange from an 8-bromo precursor.
Synthesis of 8-Amino- Current time information in Pasuruan, ID.nih.govnih.govtriazolo[4,3-b]pyridazine Precursors:
The synthesis of 8-amino- Current time information in Pasuruan, ID.nih.govnih.govtriazolo[4,3-b]pyridazine derivatives has been reported, typically starting from an 8-chloro precursor. For instance, 8-chloro-6-methyl- Current time information in Pasuruan, ID.nih.govnih.govtriazolo[4,3-b]pyridazine can be synthesized and subsequently reacted with ammonia (B1221849) or an amine to introduce the amino group at the 8-position via nucleophilic aromatic substitution. nih.gov
Sandmeyer Reaction for Iodination:
The Sandmeyer reaction provides a classic method for converting an aromatic amino group into an iodo group. This two-step process involves the diazotization of the 8-amino- Current time information in Pasuruan, ID.nih.govnih.govtriazolo[4,3-b]pyridazine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. The subsequent treatment of this diazonium salt with a solution of potassium iodide yields the desired 8-Iodo- Current time information in Pasuruan, ID.nih.govnih.govtriazolo[4,3-b]pyridazine.
Synthesis of 8-Bromo- Current time information in Pasuruan, ID.nih.govnih.govtriazolo[4,3-b]pyridazine Precursors:
The availability of 8-bromo- Current time information in Pasuruan, ID.nih.govnih.govtriazolo[4,3-b]pyridazine as a synthetic intermediate opens another avenue for the introduction of iodine. While the specific synthesis of the 8-bromo analogue is not detailed in the provided search results, its commercial availability suggests established synthetic routes, likely involving bromination of a suitable precursor during the construction of the heterocyclic core.
Halogen Exchange (Finkelstein Reaction):
The Finkelstein reaction is a well-established method for halogen exchange, typically involving the reaction of an alkyl or aryl halide with an excess of a metal iodide salt, such as sodium iodide or potassium iodide, in a suitable solvent like acetone (B3395972) or DMF. In the context of synthesizing 8-Iodo- Current time information in Pasuruan, ID.nih.govnih.govtriazolo[4,3-b]pyridazine, the 8-bromo precursor could be subjected to a Finkelstein-type reaction. The reaction is driven to completion by the precipitation of the less soluble metal bromide salt. For aromatic halides, this reaction can sometimes be sluggish and may require the use of a catalyst, such as copper(I) iodide, to facilitate the exchange.
Table 2: Potential Post-Cyclization Strategies for 8-Iodination
| Precursor | Reaction | Reagents and Conditions | Product |
| 8-Amino- Current time information in Pasuruan, ID.nih.govnih.govtriazolo[4,3-b]pyridazine | Sandmeyer Reaction | 1. NaNO2, HCl (aq), 0-5 °C; 2. KI (aq) | 8-Iodo- Current time information in Pasuruan, ID.nih.govnih.govtriazolo[4,3-b]pyridazine |
| 8-Bromo- Current time information in Pasuruan, ID.nih.govnih.govtriazolo[4,3-b]pyridazine | Halogen Exchange | NaI or KI, Acetone or DMF, heat (potentially with CuI catalyst) | 8-Iodo- Current time information in Pasuruan, ID.nih.govnih.govtriazolo[4,3-b]pyridazine |
Catalytic and Sustainable Synthetic Approaches
Modern synthetic strategies for iodinated triazolopyridazines prioritize the use of catalysts and environmentally friendly conditions to improve reaction efficiency and reduce waste. These approaches include hypervalent iodine(III)-mediated reactions, transition-metal-free protocols, and microwave-assisted synthesis.
Hypervalent Iodine(III)-Mediated Oxidative Cyclizations
Hypervalent iodine(III) reagents have become essential in organic synthesis due to their low toxicity, ready availability, and ease of handling, offering a safer alternative to heavy metal oxidants. nih.govnih.gov These reagents are versatile oxidants used in selective oxidative transformations of complex organic molecules. nih.gov Specifically, they facilitate the oxidative cyclization of hydrazones to form fused triazoles. nih.govnih.govnih.gov
One prominent method involves the use of iodobenzene (B50100) diacetate (IBD) to promote the oxidative cyclization of precursor hydrazones under mild conditions. nih.gov This approach has been successfully applied to synthesize a variety of 1,2,4-triazolo[4,3-a]pyridines and related fused triazoles. nih.govnih.gov The reaction mechanism is believed to involve the in situ generation and 1,5-electrocyclization of N-heteroaryl nitrilimines. nih.gov This methodology is noted for its efficiency, often resulting in high yields of the desired products. nih.gov
Recent developments have also highlighted the use of hypervalent iodine catalysis for the oxidative C–N coupling, which is a key step in the formation of various nitrogen-containing heterocycles. mdpi.com These methods are often performed under metal-free conditions, further enhancing their appeal from a green chemistry perspective. mdpi.comnih.gov
| Reagent/Catalyst | Substrate | Product | Yield | Reference |
| Iodobenzene diacetate (IBD) | 2-(aryl-methylene)-1-(pyridin-2-yl)hydrazines | 3-(aryl)- researchgate.netoup.comresearchgate.nettriazolo[4,3-a]pyridines | Up to 90% | nih.gov |
| Iodobenzene diacetate (IBD) | 2-pyridyl and 2-quinylhydrazones | 1-aryl/hetryl-1,2,4-trizolo-[4,3-a] pyridines | Not specified | nih.gov |
| PhI(OAc)2 / Iodine | Steroidal amines | Steroidal 5/5-spiroiminals | Not specified | mdpi.com |
Transition-Metal-Free Synthetic Protocols
The development of transition-metal-free synthetic methods is a significant area of research, driven by the desire to avoid the cost, toxicity, and environmental impact associated with many metal catalysts. Several strategies have emerged for the synthesis of iodinated and other functionalized heterocycles without the use of transition metals.
One such approach involves the use of elemental iodine in combination with an environmentally friendly and cost-effective oxidant. rsc.org This method has been successfully applied to the monoiodination of arylaldehydes, which can then be used in subsequent reactions to form more complex structures. rsc.org Another strategy utilizes iodine in polyethylene (B3416737) glycol (PEG) to form an iodonium-triiodide ion pair, which promotes the synthesis of flavonoids under mild, metal-free conditions. rsc.org
Furthermore, metal-free multicomponent reactions have been developed for the synthesis of complex heterocycles like 3-trifluoromethyl-1,2,4-triazoles from readily available reagents. nih.gov These reactions are often characterized by their high efficiency and broad substrate scope. nih.gov Iodine-mediated three-component annulation reactions have also been established for the synthesis of fully substituted pyrazoles, demonstrating the versatility of iodine as a catalyst in metal-free transformations. figshare.com
| Method | Reactants | Product | Key Features | Reference |
| I(III)-initiated monoiodination | Arylaldehydes, Iodine | Monoiodinated arylaldehydes | Metal-free, environmentally friendly | rsc.org |
| Iodine-PEG complexation | 2-hydroxyacetophenone, benzaldehydes | Flavones | Metal-free, mild conditions | rsc.org |
| Multi-component reaction | Trifluoroacetimidoyl chlorides, hydrazine hydrate, benzene-1,3,5-triyl triformate | 3-trifluoromethyl-1,2,4-triazoles | Metal-free, high efficiency | nih.gov |
| Iodine-mediated [3+2] annulation | β-ketonitrile, arylhydrazines, aryl sulfonyl hydrazides | Fully substituted pyrazoles | Metal-free, one-pot operation | figshare.com |
Microwave-Assisted and Environmentally Benign Conditions
Microwave-assisted organic synthesis has gained prominence as a green chemistry technique due to its ability to significantly shorten reaction times, increase product yields, and often enable reactions under solvent-free or environmentally benign conditions. tubitak.gov.trresearchgate.netnih.gov
This technology has been successfully applied to the multi-step synthesis of novel 1,2,4-triazolo[4,3-a]pyridine derivatives, starting from 2,3-dichloropyridine (B146566) and hydrazine hydrate. tubitak.gov.trresearchgate.net The use of microwave irradiation in these syntheses offers advantages such as high yields and facile work-up procedures. tubitak.gov.trresearchgate.net For instance, the synthesis of 8-substituted pyrazolo[1,5-a] researchgate.netchim.itbeilstein-journals.orgtriazines has been efficiently achieved in a one-pot sequential process under microwave heating. mdpi.com
Moreover, microwave assistance has been employed in the catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides, highlighting its potential to facilitate reactions without the need for additives. nih.gov The synthesis of novel thiazolyl-pyridazinediones has also been accomplished via a microwave-assisted multicomponent reaction using a naturally occurring chitosan (B1678972) as a basic biocatalyst, further emphasizing the eco-friendly nature of this approach. nih.gov
| Reaction | Starting Materials | Product | Conditions | Advantages | Reference |
| Multi-step synthesis | 2,3-dichloropyridine, hydrazine hydrate | 1,2,4-triazolo[4,3-a]pyridine derivatives | Microwave irradiation | High yields, facile work-up | tubitak.gov.trresearchgate.net |
| One-pot sequential synthesis | 5-aminopyrazoles, ethoxycarbonyl isothiocyanate, MeI | 8-substituted pyrazolo[1,5-a] researchgate.netchim.itbeilstein-journals.orgtriazines | Microwave irradiation | Efficient, one-pot | mdpi.com |
| Catalyst-free synthesis | Enaminonitriles, benzohydrazides | 1,2,4-triazolo[1,5-a]pyridines | Microwave irradiation | Catalyst-free, eco-friendly | nih.gov |
| Multicomponent synthesis | Not specified | Thiazolyl-pyridazinediones | Microwave irradiation, chitosan catalyst | Eco-friendly, high yields | nih.gov |
Povidone-Iodine Catalysis in Triazolopyridine Synthesis
Povidone-iodine (PVP-I), a commercially available and stable complex of iodine with polyvinylpyrrolidone, has emerged as an efficient catalyst for the synthesis of N-fused 1,2,4-triazoles. researchgate.net This method involves a one-pot oxidative cyclization that is mild and straightforward. researchgate.net
The synthesis of 1,2,4-triazolo[4,3-a]pyridines and related heterocycles can be achieved through the condensation of 2-hydrazineylpyridine with various aldehydes, followed by an iodine-facilitated oxidative cyclization. researchgate.net The use of povidone-iodine as the catalyst allows for short reaction times and produces the desired products in good to excellent yields. researchgate.net This methodology is applicable to a wide range of aromatic, aliphatic, and unsaturated aldehydes and can be performed on a gram scale. researchgate.net
Electrochemical Methods for Halogenated Heterocycles
Electrochemical synthesis is a sustainable and powerful tool for the construction of heterocyclic compounds, aligning with several principles of green chemistry. nih.gov This approach can be used for the synthesis of halogenated N-heterocycles through intramolecular halo-amination of unactivated alkenes. researchgate.net The process typically occurs in a simple undivided cell, utilizing lithium iodide or lithium bromide as both a redox medium and a halogen source. researchgate.net
Indirect electrolysis using halogen mediators, such as iodides, is an effective method for constructing heterocycles. oup.com The electrochemical oxidation of iodide generates a reactive cationic species that can participate in various chemical transformations. oup.com This has been applied to the synthesis of a range of halogenated N-heterocycles, including five- and six-membered rings, in moderate to good yields at room temperature. researchgate.net A key advantage of this electrochemical oxidative transformation is the avoidance of external chemical oxidants. researchgate.net The in situ generation of iodinating agents from iodides in aqueous media represents a green and simple alternative to traditional iodination methods. mdpi.com
Regioselectivity and Stereocontrol in the Synthesis of Iodinated Triazolopyridazines
Achieving high regioselectivity and stereocontrol is a critical aspect of synthesizing complex molecules like iodinated triazolopyridazines. Various strategies have been developed to control the position of iodination and the stereochemical outcome of the reactions.
For the regioselective iodination of nitrogen-containing heterocycles, different methodologies can be employed to direct the iodine to a specific position on the ring. For instance, in the iodination of 1-aryl-3-CF3-1H-pyrazoles, treatment with n-BuLi followed by elemental iodine leads exclusively to the 5-iodo derivative. nih.gov In contrast, using ceric ammonium (B1175870) nitrate (B79036) (CAN)-mediated iodination with I2 results in the formation of the isomeric 4-iodides with high regioselectivity. nih.gov Similarly, a radical-based direct C–H iodination protocol has been developed for the C3-selective iodination of quinolines and quinolones. rsc.org The choice of iodinating agent and reaction conditions plays a crucial role in determining the regiochemical outcome. For example, iodine(III)-promoted reactions have been shown to be highly regioselective in the synthesis of β-triazolyl BODIPYs. rsc.org
Stereocontrol is also a significant consideration, particularly when chiral centers are present in the target molecule. While the synthesis of 8-Iodo- researchgate.netoup.comresearchgate.nettriazolo[4,3-b]pyridazine itself may not always involve stereocenters, the principles of stereocontrol are relevant for more complex analogs. Strategies for achieving stereocontrol include substrate-directed reactions, where existing stereocenters in the starting material guide the stereochemical outcome of subsequent transformations. An example of this is the highly stereoselective epoxidation of a γ-amino-α,β-diol, which is controlled by the substrate's stereochemistry. beilstein-journals.org Chelation-controlled additions are another powerful tool, as demonstrated by the syn-selective addition of a vinyl Grignard reagent to an isoxazolidine-4,5-diol in the presence of CeCl3. beilstein-journals.org
| Compound Class | Iodination Method | Regioselectivity | Reference |
| 1-aryl-3-CF3-1H-pyrazoles | n-BuLi, then I2 | 5-iodo | nih.gov |
| 1-aryl-3-CF3-1H-pyrazoles | CAN, I2 | 4-iodo | nih.gov |
| Quinolines, Quinolones | Radical-based C-H iodination | C3-selective | rsc.org |
| BODIPYs | Iodine(III)-promoted | β-selective | rsc.org |
Chemical Reactivity and Functional Group Transformations of 8 Iodo 1 2 3 Triazolo 4,3 B Pyridazine
Reactivity at the Iodine Center: Carbon-Iodine Bond Activation
The electron-deficient nature of the pyridazine (B1198779) ring, further influenced by the fused triazole ring, activates the C8-I bond towards several types of transformations. This activation is key to its utility as a synthetic intermediate. The primary pathways for the functionalization of this position are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds.
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of electron-poor aromatic and heteroaromatic systems. nih.govresearchgate.net In the case of 8-Iodo- nih.govwhiterose.ac.uknih.govtriazolo[4,3-b]pyridazine, the inherent electronic properties of the bicyclic system make the C8 position susceptible to attack by nucleophiles, leading to the displacement of the iodide, which is a competent leaving group.
The mechanism of SNAr reactions is a subject of ongoing study and is generally understood to proceed via one of two primary pathways: the classical two-step addition-elimination (A-E) mechanism or a single-step concerted (cSNAr) mechanism. nih.govsemanticscholar.org
The addition-elimination pathway involves the initial attack of a nucleophile on the electron-deficient carbon atom bearing the iodine. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. semanticscholar.orgdiva-portal.org The negative charge in this intermediate is delocalized across the aromatic system, stabilized by the electron-withdrawing nitrogen atoms of the triazolopyridazine core. In the second, typically rapid, step, the leaving group (iodide) is expelled, restoring aromaticity and yielding the substituted product.
The concerted pathway (cSNAr) , in contrast, involves a single transition state where the bond to the nucleophile is formed concurrently with the cleavage of the carbon-iodine bond. nih.govrsc.org This mechanism is often favored for less-activated aromatic systems or with very good leaving groups. nih.gov Recent studies have shown that many SNAr reactions, once assumed to be stepwise, actually proceed through a concerted or borderline mechanism. nih.govrsc.org
For 8-Iodo- nih.govwhiterose.ac.uknih.govtriazolo[4,3-b]pyridazine, the specific pathway is likely dependent on the nucleophile, solvent, and reaction conditions. The highly electron-deficient nature of the heterocyclic core would suggest a stabilization of the Meisenheimer intermediate, favoring the addition-elimination mechanism. However, computational and kinetic isotope effect (KIE) studies would be required to definitively assign the operative mechanism for a given reaction. Research on related heterocyclic systems like purines has shown that the leaving group ability is crucial; for instance, 1,2,3-triazolyl groups have been demonstrated to be excellent leaving groups in SNAr reactions, facilitating substitutions with various nucleophiles under mild conditions. d-nb.info
The efficiency and regioselectivity of SNAr reactions are governed by a combination of electronic and steric factors. nih.govrsc.org
Electronic Factors: The rate of SNAr is highly sensitive to the electronic nature of the heterocyclic substrate. The triazolopyridazine system is inherently electron-deficient due to the presence of multiple nitrogen atoms, which activates the ring towards nucleophilic attack. Substituents on either the triazolo or pyridazine rings can further modulate this reactivity. Electron-withdrawing groups would enhance the electrophilicity of the C8 carbon, accelerating the reaction, while electron-donating groups would have the opposite effect. A quantitative model for predicting SNAr reactivity based on descriptors like LUMO energy and molecular electrostatic potential (ESP) has been developed, showing a robust correlation between these computationally derived values and experimental reaction rates. chemrxiv.org For instance, a more positive ESP at the carbon undergoing substitution indicates higher reactivity. chemrxiv.org
Steric Factors: Steric hindrance can significantly impact the rate of SNAr reactions. Bulky substituents near the reaction center (the C8 position) can impede the approach of the nucleophile, slowing down the formation of the Meisenheimer complex. whiterose.ac.uk Studies on substituted pyridazines have shown that steric bulk added to positions adjacent to the reaction site can significantly reduce reaction efficiency. nih.govwhiterose.ac.uk The choice of nucleophile also plays a role; bulkier nucleophiles will react more slowly than smaller ones, all else being equal.
The interplay of these factors is critical for synthetic planning. In the context of polyhalogenated heterocycles, SNAr reactions often exhibit high regioselectivity, with the nucleophile preferentially attacking the most electron-deficient, sterically accessible position. baranlab.orgnih.gov
| Factor | Influence on Reaction Rate | Rationale |
|---|---|---|
| Electronic (Substrate) | Electron-withdrawing groups (EWGs) on the ring increase the rate. | EWGs enhance the electrophilicity of the C8 carbon and stabilize the negative charge in the Meisenheimer intermediate. chemrxiv.org |
| Electronic (Nucleophile) | Stronger nucleophiles generally increase the rate. | A more potent nucleophile facilitates the initial bond-forming step. |
| Steric (Substrate) | Bulky groups near the C8 position decrease the rate. | Steric hindrance impedes the approach of the nucleophile to the reaction center. whiterose.ac.uk |
| Steric (Nucleophile) | Bulky nucleophiles decrease the rate. | Increased steric demand slows the nucleophilic attack. |
| Leaving Group | Good leaving groups (like iodide) facilitate the reaction. | The rate of the elimination step (in the A-E mechanism) is dependent on the ability of the leaving group to depart. |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) often accelerate the rate. | These solvents can solvate the cation of the nucleophile salt and do not strongly solvate the anion, increasing its nucleophilicity. mdpi.com |
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The carbon-iodine bond of 8-Iodo- nih.govwhiterose.ac.uknih.govtriazolo[4,3-b]pyridazine is an excellent substrate for these transformations due to its relatively low bond dissociation energy, which facilitates oxidative addition to a Pd(0) catalyst. baranlab.orgnih.gov
The Suzuki-Miyaura reaction is a widely used cross-coupling reaction that joins an organoboron compound with an organic halide or triflate. nih.govmdpi.com This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing byproducts.
For 8-Iodo- nih.govwhiterose.ac.uknih.govtriazolo[4,3-b]pyridazine, a typical Suzuki-Miyaura coupling would involve its reaction with an aryl- or heteroarylboronic acid (or its ester) in the presence of a palladium catalyst and a base. The catalytic cycle generally involves:
Oxidative Addition: The Pd(0) catalyst inserts into the C8-I bond of the triazolopyridazine.
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base.
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.
This methodology has been successfully applied to various pyridazine and related heterocyclic systems to synthesize a range of functionalized derivatives. nih.govresearchgate.netacademie-sciences.fr For example, Suzuki-Miyaura reactions on di- or tri-halogenated pyridazines and pyrido[2,3-d]pyrimidines have been shown to proceed with high regioselectivity, often occurring at the most electron-deficient carbon first. academie-sciences.fr
| Halogenated Substrate | Boronic Acid | Catalyst/Base | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3,6-Dichloropyridazine | Phenylboronic acid | Pd(PPh3)4 / Na2CO3 | 3-Chloro-6-phenylpyridazine | High | nih.gov |
| 2,4,6-Trichloropyrido[2,3-d]pyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh3)4 / Na2CO3 | 2,6-Dichloro-4-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine | 95% | academie-sciences.fr |
| 8-Iodoquinolin-4(1H)-one | Benzothiadiazole bis(pinacol boronic ester) | Pd(dppf)Cl2 / K2CO3 | 8,8'-(Benzothiadiazole-4,7-diyl)bis(quinolin-4-ol) | 81% | researchgate.net |
In addition to the Suzuki-Miyaura reaction, other palladium-catalyzed cross-couplings like the Kumada and Negishi reactions are also viable pathways for functionalizing 8-Iodo- nih.govwhiterose.ac.uknih.govtriazolo[4,3-b]pyridazine.
Kumada Coupling: This reaction involves the coupling of an organic halide with a Grignard reagent (organomagnesium halide), typically catalyzed by a nickel or palladium complex. While highly effective for C-C bond formation, its application can be limited by the high reactivity of Grignard reagents, which are incompatible with many functional groups (e.g., acidic protons).
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner. nih.gov Organozinc compounds are generally more functional group tolerant than Grignard reagents but more reactive than organoboron compounds, offering a useful balance. nih.gov The reaction mechanism is similar to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination. This method has been shown to be highly efficient for coupling aryl halides with various organozinc reagents, including those derived from amino acids, using catalysts like Pd₂(dba)₃ with ligands such as SPhos. nih.govresearchgate.net The choice of ligand is crucial and can significantly affect reaction yield and stereoselectivity. nih.gov Given the iodo-substituent, 8-Iodo- nih.govwhiterose.ac.uknih.govtriazolo[4,3-b]pyridazine would be an excellent electrophile for Negishi coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Ligand Design and Site-Selectivity in Palladium Catalysis
The functionalization of nitrogen-containing heterocycles using palladium catalysis can be challenging due to the Lewis basicity of the nitrogen atoms, which can interfere with the catalyst and lead to undesirable regioselectivity through chelate formation. However, strategic ligand design can overcome these challenges and direct reactivity to specific sites.
In the context of azolopyridazines, palladium(II)-catalyzed C-H arylation has been demonstrated to selectively occur at the 8-position, effectively overriding the typical selectivity patterns that arise from chelation-controlled palladacycle formation. nih.gov This highlights the possibility of targeting the C8 position for functionalization. The choice of ligand is paramount in controlling the site-selectivity of cross-coupling reactions on dihalogenated N-heteroarenes. nih.gov For a substrate like 8-Iodo- rsc.orgbyu.edutriazolo[4,3-b]pyridazine, the C-I bond is inherently more reactive than any C-H bonds in oxidative addition to a Pd(0) center. However, in related dihalo-systems, sterically hindered N-heterocyclic carbene (NHC) ligands, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), have proven effective in promoting coupling at positions distal to ring nitrogens. nih.gov This is attributed to the ligand's bulk, which can disfavor coordination geometries required for reaction at sites adjacent to the nitrogen atoms.
The principles of ligand-controlled selectivity suggest that for 8-Iodo- rsc.orgbyu.edutriazolo[4,3-b]pyridazine, a range of palladium-catalyzed cross-coupling reactions can be performed with high fidelity at the C8-position. The selection of appropriate ligands, balancing steric and electronic properties, is crucial for optimizing reaction efficiency and preventing catalyst deactivation.
Table 1: Ligand Effects on Site-Selectivity in Palladium-Catalyzed Cross-Coupling of Dihalo-N-Heteroarenes
| Ligand Type | Typical Selectivity | Rationale |
|---|---|---|
| Small Monodentate Phosphines (e.g., PPh₃) | Often favors positions alpha to nitrogen (conventional selectivity) | Forms less bulky catalytic species, allowing for chelation-assisted or electronically favored oxidative addition. |
| Bulky Monodentate Phosphines (e.g., P(tBu)₃) | Can favor positions distal to nitrogen | Steric hindrance can prevent chelation and direct the catalyst to less hindered sites. |
| Bidentate Phosphines (e.g., dppf, BINAP) | Variable; can prevent dimer formation and improve rates | The defined bite angle can influence the geometry at the metal center, affecting site access. wikipedia.org |
Copper-Cocatalyzed or Copper-Catalyzed Coupling Reactions
Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are powerful methods for forming carbon-heteroatom bonds. The 8-Iodo- rsc.orgbyu.edutriazolo[4,3-b]pyridazine is an excellent substrate for these transformations due to the high reactivity of the C-I bond. wikipedia.org Traditional Ullmann condensations required harsh conditions, including high temperatures and stoichiometric amounts of copper. nih.gov However, modern advancements have introduced ligand-accelerated catalysis, enabling these reactions to proceed under much milder conditions with only catalytic amounts of copper. nih.gov
Ligands such as α-amino acids (e.g., L-proline) and N,N-dimethylglycine have been shown to be particularly effective in promoting copper-catalyzed couplings of aryl halides with a variety of nucleophiles, including amines (C-N coupling), alcohols/phenols (C-O coupling), and thiols (C-S coupling). nih.gov These ligands form soluble copper complexes that are more reactive, thereby lowering the energy barrier for the reaction. Given this, 8-Iodo- rsc.orgbyu.edutriazolo[4,3-b]pyridazine can be expected to couple efficiently with various nucleophiles using these catalytic systems.
A notable application of this chemistry is in the construction of complex heterocyclic systems. For instance, a copper-catalyzed three-component domino reaction has been developed for synthesizing rsc.orgbyu.edutriazolo[1,5-b]isoquinolin-5(1H)-ones, which involves an intramolecular Ullmann-type C-arylation as a key step. nih.gov This demonstrates the utility of copper catalysis in utilizing halogenated heterocyclic precursors for building molecular complexity.
Other Metal-Mediated Transformations Involving C-I Bonds
The C8-I bond of 8-Iodo- rsc.orgbyu.edutriazolo[4,3-b]pyridazine serves as a versatile handle for a wide array of other metal-mediated transformations, primarily palladium-catalyzed cross-coupling reactions that are fundamental in modern organic synthesis. The high reactivity of aryl iodides makes the compound an ideal substrate for these reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent (boronic acid or ester) and is one of the most widely used C-C bond-forming reactions. nih.govresearchgate.net It would allow for the introduction of a diverse range of aryl, heteroaryl, or alkyl groups at the 8-position of the triazolopyridazine core.
Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, providing a method for C-C bond formation and the introduction of vinyl groups. wikipedia.orgorganic-chemistry.org
Sonogashira Coupling: This reaction forms a C-C bond between the aryl iodide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is an efficient method for synthesizing arylalkynes, which are valuable intermediates in organic synthesis.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the aryl iodide with primary or secondary amines. wikipedia.orgorganic-chemistry.org It is a key method for synthesizing arylamines and introducing nitrogen-containing functional groups onto the heterocyclic scaffold.
Table 2: Potential Metal-Mediated Reactions at the C8-I Bond
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ or R-B(pin) | C-C (sp²-sp²) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |
| Heck | Alkene (R-CH=CH₂) | C-C (sp²-sp²) | Pd(0) or Pd(II) catalyst, Base (e.g., Et₃N) |
| Sonogashira | Terminal Alkyne (R-C≡CH) | C-C (sp²-sp) | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine base |
Reactivity of thepsu.edursc.orgbyu.eduTriazolo[4,3-b]pyridazine Ring System
Electrophilic Substitution Reactions on the Ring System
The rsc.orgbyu.edutriazolo[4,3-b]pyridazine ring system is generally considered to be electron-deficient due to the presence of four nitrogen atoms. Similar to pyridine, this system is significantly deactivated towards electrophilic aromatic substitution (SEAr). wikipedia.org The nitrogen atoms withdraw electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. Furthermore, under the acidic conditions often required for SEAr reactions (e.g., nitration, sulfonation), the ring nitrogens are likely to be protonated, further increasing the deactivation of the ring. wikipedia.org
Direct electrophilic substitution on the unsubstituted parent ring is challenging. If a reaction were to occur, it would likely take place on the pyridazine portion of the molecule, as the triazole ring lacks a C-H bond for substitution. Analysis of resonance structures for the Wheland intermediate formed upon electrophilic attack suggests that positions C6 and C7 are the most likely sites, though the reactions would likely require harsh conditions and produce low yields. In the case of 8-Iodo- rsc.orgbyu.edutriazolo[4,3-b]pyridazine, an electrophile could potentially replace the iodine atom in an ipso-substitution, but this is generally less common than substitution at a C-H bond.
Derivatization at Nitrogen Atoms and Other Ring Positions
Given the electron-deficient nature of the ring, the rsc.orgbyu.edutriazolo[4,3-b]pyridazine system is more susceptible to nucleophilic attack. The 8-iodo substituent is a good leaving group, making the C8 position highly susceptible to nucleophilic aromatic substitution (SNAr). A wide range of nucleophiles, such as amines, alkoxides, and thiolates, can be expected to displace the iodide to form 8-substituted derivatives. This is supported by related chemistry where an 8-chloro substituent on the same ring system readily undergoes substitution with aminophenols. nih.gov
Reactivity has also been observed at other positions. In one study, treatment of 6-chloro-3-methyl- rsc.orgbyu.edutriazolo[4,3-b]pyridazine with phosphorus pentachloride resulted in the unexpected substitution of the C3-methyl group for a chlorine atom, demonstrating that the triazole portion of the ring can also be functionalized under certain conditions. epa.gov
Derivatization is also commonly achieved by constructing the fused ring system from pre-functionalized pyridazines. A common synthetic route starts with 3-chloro-6-hydrazinopyridazine (B91096), which is then cyclized with various reagents to form the triazole ring, incorporating substituents at the C3 position. epa.gov While not specifically documented for this system, derivatization at the nitrogen atoms via alkylation or acylation is a plausible reaction pathway common to many N-heterocyclic compounds.
Ring-Opening and Rearrangement Pathways
The fused rsc.orgbyu.edutriazolo[4,3-b]pyridazine ring system can undergo ring-opening and rearrangement reactions, particularly under photochemical conditions. Irradiation of the parent s-triazolo[4,3-b]pyridazine with ultraviolet light in the presence of an alkene induces an unusual [3+2] photocycloaddition. This process involves the addition of the alkene across the C8 and N1 positions, accompanied by the cleavage of the N4-N5 bond, ultimately yielding a 5H-pyrrolo[1,2-b]-s-triazole derivative. byu.edu This transformation represents a significant rearrangement of the heterocyclic core.
In a related system, the isomeric 1,2,4-triazolo[1,2-a]pyridazine-1,3-dione undergoes a phototransformation to yield a pyrrolo[1,2-a]-1,3,5-triazine-2,4-dione, indicating that photochemical energy can induce skeletal rearrangements in these fused nitrogen heterocycles. acs.org
Chemical methods can also effect ring opening in analogous systems. For example, the triazole ring of 1,2,3-triazolo[1,5-a]pyridines can be opened with loss of dinitrogen using reagents like bromine or selenium dioxide. rsc.org This suggests that the rsc.orgbyu.edutriazolo[4,3-b]pyridazine skeleton may be susceptible to similar chemical degradation or rearrangement under specific oxidative or acidic conditions, potentially providing pathways to functionalized pyridazine derivatives.
Structural Analysis and Elucidation Techniques for 8 Iodo 1 2 3 Triazolo 4,3 B Pyridazine
X-ray Crystallography for Solid-State Molecular Architecture
In similar heterocyclic systems, such as derivatives of chemicalbook.comnih.govresearchgate.nettriazolo[4,3-b]pyridazine, X-ray crystallography has been instrumental in confirming their molecular structures. researchgate.netbldpharm.commdpi.com For the title compound, one would expect the fused ring system to be nearly planar. The crystallographic data would also reveal intermolecular interactions, such as halogen bonding involving the iodine atom or π-π stacking between the aromatic rings, which govern the crystal packing.
Table 1: Hypothetical Crystallographic Data for 8-Iodo- chemicalbook.comnih.govresearchgate.nettriazolo[4,3-b]pyridazine
| Parameter | Expected Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pbca |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| β (°) | 90-105 (for monoclinic) |
| Volume (ų) | 1000-1500 |
The precise bond lengths and angles would confirm the hybridization of the atoms and any strain within the fused ring system. The C-I bond length is expected to be in the typical range for an iodine atom attached to an sp²-hybridized carbon.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structure and Dynamics
NMR spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. A combination of ¹H and ¹³C NMR experiments would be crucial for the structural confirmation of 8-Iodo- chemicalbook.comnih.govresearchgate.nettriazolo[4,3-b]pyridazine.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number of unique carbon environments. For 8-Iodo- chemicalbook.comnih.govresearchgate.nettriazolo[4,3-b]pyridazine, five distinct signals for the carbon atoms of the fused ring system are expected. The carbon atom bonded to the iodine (C8) would exhibit a characteristic upfield shift due to the heavy atom effect. The chemical shifts of the other carbons would be consistent with their position in the heterocyclic framework. For related chemicalbook.comnih.govresearchgate.nettriazolo[4,3-b]pyridazine derivatives, characteristic shifts for the ring carbons have been reported. nih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 8-Iodo- chemicalbook.comnih.govresearchgate.nettriazolo[4,3-b]pyridazine in CDCl₃
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C3 | - | ~145-150 |
| C6 | ~7.5-7.8 (d) | ~125-130 |
| C7 | ~7.2-7.5 (t) | ~130-135 |
| C8 | - | ~90-95 |
| C8a | - | ~140-145 |
| H6 | ~7.5-7.8 | - |
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) would establish the connectivity between neighboring protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate the proton signals with their directly attached and long-range coupled carbon atoms, respectively, providing a complete and unambiguous assignment of the structure.
High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis
High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular weight and, consequently, the molecular formula of a compound. For 8-Iodo- chemicalbook.comnih.govresearchgate.nettriazolo[4,3-b]pyridazine (C₅H₃IN₄), the experimentally measured monoisotopic mass should be in close agreement with the calculated value.
Table 3: Predicted HRMS Data for 8-Iodo- chemicalbook.comnih.govresearchgate.nettriazolo[4,3-b]pyridazine
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 245.9475 |
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of related triazolo[4,3-b]pyridazines has been studied, revealing characteristic losses. scilit.com For the 8-iodo derivative, common fragmentation pathways would likely involve the loss of iodine (I•), followed by the sequential loss of nitrogen (N₂) and hydrogen cyanide (HCN) from the heterocyclic core. The observation of these characteristic fragments would strongly support the proposed structure.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their vibrational modes. longdom.org
Infrared (IR) Spectroscopy: The IR spectrum of 8-Iodo- chemicalbook.comnih.govresearchgate.nettriazolo[4,3-b]pyridazine would be expected to show characteristic absorption bands for the C-H stretching of the aromatic ring protons (typically above 3000 cm⁻¹). The C=N and C=C stretching vibrations of the fused heterocyclic rings would appear in the fingerprint region between 1400 and 1650 cm⁻¹. The C-I stretching vibration would be observed at lower frequencies, typically in the range of 500-600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the aromatic rings are often more intense in the Raman spectrum. The C-I bond, being highly polarizable, should also give rise to a distinct Raman signal.
Table 4: Predicted Key Vibrational Frequencies (cm⁻¹) for 8-Iodo- chemicalbook.comnih.govresearchgate.nettriazolo[4,3-b]pyridazine
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3050-3150 | 3050-3150 |
| C=N/C=C Ring Stretch | 1400-1650 | 1400-1650 |
| Ring Breathing Modes | ~1000-1200 | ~1000-1200 |
| C-H In-plane Bend | 1100-1300 | 1100-1300 |
| C-H Out-of-plane Bend | 750-900 | 750-900 |
Chiroptical Spectroscopy (if chiral derivatives are relevant)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are only applicable to chiral molecules. Since 8-Iodo- chemicalbook.comnih.govresearchgate.nettriazolo[4,3-b]pyridazine itself is an achiral molecule, it would not exhibit a CD spectrum. However, if chiral derivatives were to be synthesized, for instance, by introducing a chiral substituent, then chiroptical spectroscopy would be a valuable tool for determining the absolute configuration of the stereocenters and studying their conformational properties in solution.
Computational and Theoretical Investigations of 8 Iodo 1 2 3 Triazolo 4,3 B Pyridazine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are powerful tools for exploring electronic structure, reactivity, and other molecular characteristics. nih.gov
DFT calculations are employed to determine the optimized geometry and electronic properties of molecules. For 8-Iodo- researchgate.netresearchgate.netmdpi.comtriazolo[4,3-b]pyridazine, DFT studies would reveal the distribution of electron density across the fused ring system. The iodine atom at the C8 position is expected to influence the electronic landscape through inductive and resonance effects.
Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. uomphysics.net A smaller energy gap suggests higher reactivity and greater polarizability. uomphysics.net In related 6-chloro- researchgate.netresearchgate.netmdpi.comtriazolo[4,3-b]pyridazine derivatives, the HOMO is typically localized on the phenoxy and pyridazine (B1198779) components, while the LUMO is concentrated on the triazole and pyridazine rings. uomphysics.net For the 8-iodo derivative, a similar distribution is expected, with the iodine atom potentially participating in and modifying these frontier orbitals.
Molecular Electrostatic Potential (MEP) maps generated via DFT can visualize the electron-rich and electron-poor regions of the molecule. The nitrogen atoms of the triazole and pyridazine rings are expected to be the most electronegative (electron-rich) centers, making them likely sites for hydrogen bond acceptance in receptor interactions. The iodine atom can also exhibit dual character, capable of acting as a weak electron-withdrawing group and also participating in halogen bonding, a significant non-covalent interaction in drug design.
| Parameter | Predicted Property for 8-Iodo- researchgate.netresearchgate.netmdpi.comtriazolo[4,3-b]pyridazine | Significance |
| HOMO Energy | Influenced by the pyridazine ring and iodine substituent. | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | Concentrated on the triazolo-pyridazine core. | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | Expected to be relatively small. | Indicates chemical reactivity and potential for charge transfer interactions. |
| MEP | Negative potential around ring nitrogen atoms. | Identifies sites for electrophilic attack and hydrogen bonding. |
Aromaticity is a key concept that relates to the stability and reactivity of cyclic, planar molecules. For fused heterocyclic systems like researchgate.netresearchgate.netmdpi.comtriazolo[4,3-b]pyridazine, aromaticity is not uniform across the structure. Computational methods such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) are used to quantify the degree of aromaticity in each ring. researchgate.netias.ac.in
HOMA: This geometry-based index compares the bond lengths within a ring to those of an ideal aromatic system. A HOMA value approaching 1 indicates high aromaticity, while values near 0 suggest a non-aromatic character. ias.ac.in
NICS: This magnetic criterion calculates the magnetic shielding at the center of a ring. Large negative NICS values are indicative of strong aromatic character (diatropic ring current), while positive values suggest anti-aromaticity. ias.ac.in
| Aromaticity Index | Predicted for Triazole Ring | Predicted for Pyridazine Ring |
| HOMA | Moderate | Moderate to Low |
| NICS(1) | Negative value | Slightly negative or near zero |
Quantum chemical calculations can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for confirming the structure of newly synthesized compounds. nih.gov
NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts for 8-Iodo- researchgate.netresearchgate.netmdpi.comtriazolo[4,3-b]pyridazine would be based on its optimized geometry. The chemical shifts of the protons on the pyridazine ring would be influenced by the electron-withdrawing nature of the adjacent nitrogen atoms and the iodine substituent.
IR Spectroscopy: The vibrational frequencies in the IR spectrum correspond to the stretching and bending of specific bonds within the molecule. Calculations can predict the wavenumbers and intensities of these vibrations. For the title compound, characteristic peaks would include C=N and N-N stretching vibrations within the fused rings, as well as C-H and C-I vibrations. mdpi.com
Molecular Modeling and Docking Studies
Molecular modeling techniques are essential for studying how a small molecule like 8-Iodo- researchgate.netresearchgate.netmdpi.comtriazolo[4,3-b]pyridazine might interact with a biological target, typically a protein receptor.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. researchgate.netsciprofiles.com The researchgate.netresearchgate.netmdpi.comtriazolo[4,3-b]pyridazine scaffold has been extensively studied as an inhibitor of various kinases, including c-Met and Pim-1. nih.govvensel.orgresearchgate.net Docking studies consistently show that the core scaffold acts as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region. nih.gov
For 8-Iodo- researchgate.netresearchgate.netmdpi.comtriazolo[4,3-b]pyridazine, docking simulations into a kinase active site would likely predict:
Hydrogen Bonding: The nitrogen atoms of the triazolopyridazine core are prime candidates for forming hydrogen bonds with key amino acid residues in the hinge region of a kinase, such as Met1160 in c-Met. nih.gov
Halogen Bonding: The iodine atom at the C8 position can act as a halogen bond donor, forming a favorable interaction with an electron-rich atom (like an oxygen or nitrogen) in the protein's binding pocket. This can significantly enhance binding affinity and selectivity.
Hydrophobic and π-Stacking Interactions: The planar, aromatic surface of the fused ring system can engage in π-π stacking or hydrophobic interactions with aromatic residues like tyrosine or phenylalanine in the active site. nih.gov
The binding affinity, often estimated as a docking score (in kcal/mol) or calculated using more rigorous methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), quantifies the strength of the ligand-receptor interaction. d-nb.infomdpi.com The specific interactions formed by the 8-iodo substituent would be critical in determining this affinity.
| Interaction Type | Potential Residues in Kinase Active Site | Significance for Binding |
| Hydrogen Bonding | Hinge region backbone (e.g., Met, Cys) | Anchors the ligand in the active site. |
| Halogen Bonding | Carbonyl oxygens, Asp, Glu | Provides additional affinity and selectivity. |
| π-π Stacking | Tyr, Phe, His | Stabilizes the ligand within the hydrophobic pocket. |
Conformational analysis involves studying the different spatial arrangements (conformations) a molecule can adopt. mdpi.comacs.orgcwu.edu The 8-Iodo- researchgate.netresearchgate.netmdpi.comtriazolo[4,3-b]pyridazine molecule, being a fused aromatic ring system, is largely planar and rigid. researchgate.net Therefore, its conformational freedom is limited, primarily involving rotation of any flexible side chains if they were present. The inherent rigidity of the core scaffold is often advantageous for drug design as it reduces the entropic penalty upon binding to a receptor.
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a ligand-receptor complex over time. frontiersin.orgekb.egnih.govnih.govresearchgate.net An MD simulation of the 8-Iodo- researchgate.netresearchgate.netmdpi.comtriazolo[4,3-b]pyridazine-protein complex would provide insights into:
Stability of the Binding Pose: MD can verify whether the interactions predicted by docking are stable over a simulation period of nanoseconds to microseconds. researchgate.net
Role of Water Molecules: Simulations can reveal the role of bridging water molecules in mediating interactions between the ligand and the protein.
Flexibility of the Complex: It allows for the analysis of the movement of the ligand within the binding site and the conformational changes in the protein upon ligand binding. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to quantify the stability and flexibility of the complex. ekb.egresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies for Derivative Design
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal computational tools in modern drug discovery, enabling the prediction of biological activity of chemical compounds based on their physicochemical properties. For the 8-Iodo- nsmsi.irnih.govnih.govtriazolo[4,3-b]pyridazine scaffold, QSAR methodologies are instrumental in guiding the rational design of derivatives with enhanced potency and selectivity. These studies establish a mathematical correlation between the structural attributes of molecules and their biological activities, thereby streamlining the hit-to-lead and lead optimization phases.
Research into the broader family of nsmsi.irnih.govnih.govtriazolo[4,3-b]pyridazines and related scaffolds like triazolopyrimidines has demonstrated the utility of QSAR in designing novel inhibitors for various therapeutic targets, including protein kinases such as PIM-1. nsmsi.irvensel.org These models provide insights into the key structural features that govern the desired biological effect.
A typical QSAR study on triazolo-pyridazine derivatives involves the generation of a dataset of compounds with known biological activities. The three-dimensional structures of these molecules are then used to calculate a variety of molecular descriptors, which quantify steric, electronic, hydrophobic, and topological properties. Statistical methods, such as Multiple Linear Regression (MLR) combined with genetic algorithms or Partial Least Squares (PLS), are then employed to build a predictive model. nsmsi.ir
For instance, a 3D-QSAR model was developed for a series of 35 triazolo-pyridazine analogues targeting PIM-1 kinase. vensel.org The robustness and predictive power of such models are evaluated using several statistical metrics. A high conventional correlation coefficient (R²) indicates a good fit of the model to the training data, while a high cross-validation coefficient (q² or Q²) signifies the model's internal predictive ability. vensel.orgnih.gov The external predictive ability is often assessed by a predicted correlation coefficient (r² pred) for a set of compounds not used in the model's creation (the test set). vensel.org
Table 1: Statistical Validation Parameters for a 3D-QSAR Model of Triazolo-pyridazine Derivatives vensel.org
| Parameter | Value | Description |
|---|---|---|
| q² (Cross-validation coefficient) | 0.8866 | Indicates high internal predictive ability of the model. |
| R² (Conventional correlation coefficient) | 0.9298 | Shows a strong correlation between the predicted and actual activity for the training set. |
The insights derived from these validated QSAR models are often visualized using contour maps in 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). nih.gov These maps highlight regions around the molecular scaffold where modifications are likely to influence biological activity:
Steric Contour Maps: Indicate areas where bulky substituents would be favorable (typically shown in green) or detrimental (yellow) to activity.
Electrostatic Contour Maps: Show regions where positive charge (blue) or negative charge (red) would enhance binding affinity.
Hydrophobic and H-bond Donor/Acceptor Maps (in CoMSIA): Provide further detail on the preferred physicochemical properties of substituents.
By interpreting these maps in the context of the 8-Iodo- nsmsi.irnih.govnih.govtriazolo[4,3-b]pyridazine core, medicinal chemists can strategically design new derivatives. For example, if a green steric contour appears near the 8-position, it would suggest that replacing the iodo group with a larger, bulkier substituent could lead to a compound with higher potency. Conversely, a red electrostatic contour would suggest introducing a group with negative electrostatic potential at that position.
The ultimate goal of these computational investigations is to prioritize the synthesis of novel compounds with a higher probability of success, thereby reducing the time and resources expended in the drug discovery process. nih.gov The application of robust and predictive QSAR models allows for a more focused and efficient exploration of the chemical space around the nsmsi.irnih.govnih.govtriazolo[4,3-b]pyridazine scaffold.
Applications of 8 Iodo 1 2 3 Triazolo 4,3 B Pyridazine Derivatives in Organic Synthesis and Chemical Biology
Role as Versatile Synthetic Building Blocks and Intermediates
The utility of halogenated heterocycles as precursors in cross-coupling reactions is a cornerstone of modern organic synthesis. The 8-iodo derivative of the wikipedia.orglibretexts.orgnih.govtriazolo[4,3-b]pyridazine core is particularly valuable due to the high reactivity of the C-I bond, which facilitates a range of palladium-catalyzed transformations.
The 8-Iodo- wikipedia.orglibretexts.orgnih.govtriazolo[4,3-b]pyridazine moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions allow for the direct attachment of various aryl, heteroaryl, or alkyl groups at the 8-position, leading to the construction of elaborate polyheterocyclic systems.
Key reactions include:
Suzuki-Miyaura Coupling : This reaction couples the iodo-derivative with boronic acids or esters to form new C-C bonds. This strategy has been employed to synthesize 2,4,6-trisubstituted pyrido[2,3-d]pyrimidines from their trihalogenated precursors, demonstrating the regioselective nature of the coupling based on the halide's position. academie-sciences.fr The reactivity order often allows for selective functionalization, making it a powerful tool for building molecular complexity.
Sonogashira Coupling : This reaction introduces alkyne functionalities by coupling the iodo-scaffold with terminal alkynes. wikipedia.orglibretexts.orgorganic-chemistry.org This method is instrumental in creating conjugated systems found in materials science and in the synthesis of complex natural products and pharmaceuticals. wikipedia.orglibretexts.org The mild reaction conditions are a significant advantage, allowing for broad functional group tolerance. wikipedia.org
Buchwald-Hartwig Amination : This reaction forms C-N bonds by coupling the aryl iodide with primary or secondary amines. wikipedia.orglibretexts.orgorganic-chemistry.org It has become a vital method for synthesizing arylamines, which are prevalent in many pharmaceutical compounds. wikipedia.org
Through these methods, the relatively simple 8-Iodo- wikipedia.orglibretexts.orgnih.govtriazolo[4,3-b]pyridazine can be elaborated into larger, more structurally diverse molecules with potential applications in various fields, including antitubulin agents and c-Met inhibitors. nih.govnih.gov
Late-stage functionalization is a crucial strategy in drug discovery, allowing for the rapid diversification of a core scaffold to explore structure-activity relationships (SAR). The reactivity of the C-I bond in 8-Iodo- wikipedia.orglibretexts.orgnih.govtriazolo[4,3-b]pyridazine makes it an ideal point for such diversification. A common core structure can be synthesized on a large scale and then subjected to various coupling reactions in the final steps to generate a library of analogues.
For instance, a library of c-Met kinase inhibitors was developed by modifying the 8-position of a 6-methyl- wikipedia.orglibretexts.orgnih.govtriazolo[4,3-b]pyridazine core. nih.gov Starting with the 8-chloro analogue, substitution reactions were used to introduce different side chains, leading to the identification of potent inhibitors. nih.gov The analogous iodo-compound would be expected to show even greater reactivity in palladium-catalyzed couplings, making it highly suitable for generating diverse compound libraries efficiently. This approach allows medicinal chemists to systematically probe the chemical space around a core scaffold to optimize biological activity, selectivity, and pharmacokinetic properties.
Chemical Probes for Biological Systems and Target Engagement Studies
Derivatives of the wikipedia.orglibretexts.orgnih.govtriazolo[4,3-b]pyridazine scaffold have been extensively explored as chemical probes to investigate biological systems. Their rigid structure provides a well-defined orientation for substituents to interact with biological targets such as receptors and enzymes.
The triazolopyridazine (TPZ) class of compounds has been identified as having a high affinity for a subpopulation of benzodiazepine (B76468) (BZ) receptors. These compounds are useful for studying receptor heterogeneity. For example, the radiolabeled TPZ drug CL218,872 was used to characterize a subtype of BZ receptors ("Type 1") that are enriched in the rat cerebellum. wikipedia.org
Binding studies showed that [3H]CL218,872 binding was saturable and could be displaced by clonazepam. wikipedia.org While its binding was enhanced by gamma-aminobutyric acid (GABA), similar to traditional benzodiazepines like flunitrazepam, it differed in that anions and pentobarbital (B6593769) did not enhance its binding. wikipedia.org This suggests that triazolopyridazines may interact with the GABA receptor complex in a distinct manner compared to classical benzodiazepines, potentially by interacting with the GABA site without directly affecting the ionophore or barbiturate (B1230296) sites. wikipedia.org This differential binding profile may explain the unique pharmacological effects of TPZ drugs and highlights their utility as probes for dissecting the complexities of the GABA-A receptor system.
The wikipedia.orglibretexts.orgnih.govtriazolo[4,3-b]pyridazine scaffold has proven to be a fertile starting point for the development of potent enzyme inhibitors targeting various protein families, particularly kinases, which are crucial in cancer signaling pathways.
Researchers have designed and synthesized numerous derivatives that show inhibitory activity against several enzymes:
PIM Kinases : A novel series of triazolo[4,3-b]pyridazine-based tricycles were developed as inhibitors of the PIM kinase family (PIM-1, PIM-2, and PIM-3). nih.gov These kinases are attractive targets in oncology. The structure-activity relationship studies identified compounds with selective PIM-1/PIM-3 profiles, as well as pan-PIM inhibitors. nih.gov
c-Met Kinase : Several studies have reported on triazolo[4,3-b]pyridazine derivatives as inhibitors of the c-Met receptor tyrosine kinase, another important cancer target. nih.gov In one study, novel derivatives bearing aromatic azole units were synthesized and evaluated, with the most promising compound exhibiting significant cytotoxicity against several cancer cell lines. nih.gov Another study developed dual c-Met/Pim-1 inhibitors, with the lead compound showing potent inhibition of both enzymes and inducing apoptosis in cancer cells. nih.govrsc.org
These studies demonstrate the versatility of the triazolo[4,3-b]pyridazine core as a scaffold for designing selective or multi-targeted enzyme inhibitors, which can serve as valuable chemical probes to study enzyme function and as starting points for drug development.
The bromodomain and extraterminal (BET) family of proteins, particularly BRD4, are key epigenetic readers that recognize acetylated lysine (B10760008) residues on histones and are promising therapeutic targets for cancer and other diseases. A series of wikipedia.orglibretexts.orgnih.govtriazolo[4,3-b]pyridazine derivatives have been identified as potent BRD4 inhibitors.
In one comprehensive study, over thirty derivatives based on this scaffold were synthesized and evaluated. Several compounds were found to inhibit the BRD4 bromodomain 1 (BD1) with micromolar IC50 values.
| Compound | R1 Group | R2 Group | IC50 (μM) for BRD4 BD1 |
|---|---|---|---|
| 5 | Indole | Trifluoromethyl | 1.43 |
| 6 | Indole | Methylcyclopropane | 0.89 |
| 12 | Aryl | Methylcyclobutane | 1.08 |
| 14 | Piperidine | Methylcyclopropane | 2.06 |
Enzyme Inhibition and Mechanism of Action Studies
Kinase Inhibition (e.g., c-Met/Pim-1) and Selectivity Profiling
Derivatives of the nih.govnih.govscilifelab.setriazolo[4,3-b]pyridazine core have been developed as potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. nih.gov Notably, this scaffold has been utilized to create dual inhibitors targeting both c-Met and Pim-1 kinases, two important targets in cancer therapy. nih.govresearchgate.net
Researchers have synthesized and evaluated a series of these derivatives for their antiproliferative effects across numerous cancer cell lines. nih.gov Among the synthesized compounds, certain derivatives showed significant cytotoxic impacts. nih.govresearchgate.net For instance, compound 4g (6-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-3-(p-tolyl)- nih.govnih.govscilifelab.setriazolo[4,3-b]pyridazine) emerged as a particularly potent dual inhibitor. It displayed strong inhibitory activity against both c-Met and Pim-1, with IC50 values of 0.163 µM and 0.283 µM, respectively. nih.govnih.gov Another compound, 4a (6-(2-benzylidenehydrazinyl)-3-phenyl- nih.govnih.govscilifelab.setriazolo[4,3-b]pyridazine), also demonstrated notable, though less potent, dual inhibitory action. nih.gov
Further biological investigation into compound 4g revealed its ability to induce cell cycle arrest in the S phase in MCF-7 breast cancer cells and to significantly promote apoptosis. nih.govresearchgate.net Molecular docking studies suggest that these compounds bind effectively to the ATP-binding sites of both c-Met and Pim-1 kinases. nih.govnih.gov The development of such dual inhibitors is a strategic approach in cancer therapy, aiming to enhance therapeutic efficacy compared to targeting a single kinase. researchgate.net
Beyond dual c-Met/Pim-1 inhibitors, other derivatives of the triazolopyridazine scaffold have been investigated as pan-PIM inhibitors or as selective inhibitors for PIM-1/PIM-3. cun.es This highlights the versatility of the scaffold in achieving different selectivity profiles against the PIM kinase family. cun.esresearchgate.net
| Compound | c-Met IC50 (µM) | Pim-1 IC50 (µM) | Reference |
|---|---|---|---|
| 4g | 0.163 ± 0.01 | 0.283 ± 0.01 | nih.gov |
| 4a | 0.254 ± 0.02 | 0.367 ± 0.03 | nih.gov |
Tankyrase (TNKS) Inhibitors and Pathway Modulation
Tankyrases (TNKS-1 and TNKS-2) are members of the poly(ADP-ribose) polymerase (PARP) superfamily and are key regulators of the Wnt/β-catenin signaling pathway, which is often aberrantly activated in cancers like colorectal cancer. nih.govmdpi.com The nih.govnih.govscilifelab.setriazolo[4,3-b]pyridazine scaffold has served as a foundation for the development of potent and selective TNKS inhibitors. nih.govscilifelab.se
Through structure-based optimization, researchers identified 4-(2-((6-methyl- nih.govnih.govscilifelab.setriazolo[4,3-b]pyridazin-8-yl)amino)ethyl)phenol (compound 12) as a highly effective TNKS inhibitor with low nanomolar IC50 values for both TNKS-1 and TNKS-2. nih.govscilifelab.sefigshare.com Crystallographic analysis confirmed that this compound functions as an NAD isostere. nih.gov A key structural feature of this class of derivatives is the absence of an amide moiety in an anti-conformation, which is a classical pharmacophoric group for other PARP inhibitors. This distinction is believed to confer the high specificity for Tankyrases. nih.gov
By inhibiting TNKS, these compounds prevent the PARsylation-dependent degradation of Axin, a key component of the β-catenin destruction complex. nih.govmdpi.com The stabilization of Axin promotes the degradation of β-catenin, thereby disrupting the Wnt signaling pathway and inhibiting the expression of Wnt target genes. nih.govnih.gov This mechanism has been demonstrated in colorectal cancer cells with APC mutations, where treatment with related triazolo-scaffold inhibitors led to the stabilization of AXIN2, a reduction in active β-catenin, and downregulation of its target genes. mdpi.comnih.gov
| Compound | TNKS-1 IC50 (nM) | TNKS-2 IC50 (nM) | Reference |
|---|---|---|---|
| 12 | 36 | 19 | nih.gov |
Inhibition of Microbial Targets (e.g., leucyl-tRNA synthetase)
The nih.govnih.govscilifelab.setriazolo[4,3-b]pyridazine core is also found in molecules with significant antimicrobial properties. researchgate.netkoreascience.kr Aminoacyl-tRNA synthetases (aaRSs), such as leucyl-tRNA synthetase (LeuRS), are essential enzymes for protein synthesis in microorganisms and represent validated targets for antimicrobial agents. rsc.org While direct inhibition of LeuRS by 8-iodo- nih.govnih.govscilifelab.setriazolo[4,3-b]pyridazine derivatives is not explicitly detailed in the provided literature, numerous studies confirm the broad antibacterial and antifungal activity of this chemical class against various pathogens. koreascience.krnih.gov
A novel series of 3-substituted nih.govnih.govscilifelab.setriazolo[4,3-b]pyridazines was synthesized and screened for antimicrobial activity. koreascience.kr Several of these compounds displayed good to moderate activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. koreascience.kr Specifically, compounds 4d and 4f from this series were identified as possessing potent antimicrobial activity. koreascience.kr Similarly, other research has shown that triazolo[4,3-a]pyrazine derivatives can exhibit antibacterial effects comparable to the first-line agent ampicillin, with minimum inhibitory concentrations (MICs) as low as 16 μg/mL against E. coli. nih.gov The antibacterial action is hypothesized to involve interactions, such as π-cation interactions from protonated nitrogen heterocycles, with bacterial enzymes like DNA gyrase. nih.gov
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2e (a triazolo[4,3-a]pyrazine derivative) | Staphylococcus aureus | 32 | nih.gov |
| 2e (a triazolo[4,3-a]pyrazine derivative) | Escherichia coli | 16 | nih.gov |
Interaction with other Enzymes (e.g., NQO2)
The pharmacological versatility of the nih.govnih.govscilifelab.setriazolo[4,3-b]pyridazine scaffold extends to enzymes beyond kinases and microbial targets. researchgate.net One notable example is its application in developing inhibitors for the bromodomain and extraterminal (BET) protein family, particularly BRD4. researchgate.netnih.gov BRD4 is an epigenetic reader that recognizes acetylated lysine residues on histones and is a therapeutic target in oncology. researchgate.net
A series of nih.govnih.govscilifelab.setriazolo[4,3-b]pyridazine derivatives have been identified as BRD4 bromodomain inhibitors with micromolar IC50 values. researchgate.netnih.gov X-ray crystallography studies have elucidated the binding modes of these compounds within the acetylated lysine binding pocket of the BRD4 bromodomain 1 (BD1). researchgate.net These studies provide a structural basis for the observed activity and offer a promising starting point for the design of more potent BRD4 inhibitors. researchgate.netnih.gov Additionally, literature indicates that nih.govnih.govscilifelab.setriazolo[4,3-b]pyridazine derivatives can act as pan-phosphodiesterase (PDE) inhibitors, further broadening their therapeutic potential. researchgate.net
| Compound Class | Target | Activity | Reference |
|---|---|---|---|
| nih.govnih.govscilifelab.setriazolo[4,3-b]pyridazine derivatives | BRD4 | Micromolar IC50 values | researchgate.netnih.gov |
Structure-Activity Relationship (SAR) Investigations for Ligand Design and Optimization
The design and optimization of potent and selective ligands based on the nih.govnih.govscilifelab.setriazolo[4,3-b]pyridazine scaffold are heavily reliant on detailed structure-activity relationship (SAR) studies. nih.govresearchgate.net By systematically modifying different positions of the core structure, researchers have been able to fine-tune the inhibitory activity against various targets.
For the dual c-Met/Pim-1 inhibitors, SAR studies revealed the importance of the substituents at the 3- and 6-positions of the triazolopyridazine ring. researchgate.net The nature of the aryl group at the 3-position and the arylidenehydrazinyl moiety at the 6-position significantly influences the antiproliferative activity and kinase inhibitory potency. nih.govresearchgate.net For example, the presence of a p-tolyl group at the 3-position and a 4-(dimethylamino)benzylidene group at the 6-position in compound 4g resulted in superior dual inhibitory activity compared to the unsubstituted phenyl groups in compound 4a . nih.gov
In the context of Tankyrase inhibitors, SAR analysis of 6,8-disubstituted derivatives showed that the absence of a traditional PARP pharmacophore (an amide group in an anti-conformation) was crucial for achieving high selectivity for TNKS. nih.gov The specific substitutions at both positions were optimized to fit the NAD binding site, leading to the discovery of potent compounds like derivative 12 . nih.gov
For BRD4 inhibitors, SAR is guided by the interactions within the hydrophobic acetyl-lysine binding pocket. researchgate.net Crystal structures show that the triazolopyridazine core forms key interactions, and modifications to the substituent groups can enhance binding affinity. researchgate.netnih.gov For instance, hydrophobic substitutions at certain positions can lead to more favorable interactions within the cavity. researchgate.net The optimization of a bivalent series of triazolopyridazine-based BET inhibitors led to the development candidate AZD5153, which demonstrated high potency and excellent pharmacokinetic properties, underscoring the power of SAR in drug discovery. nih.gov
Future Directions and Emerging Research Avenues for 8 Iodo 1 2 3 Triazolo 4,3 B Pyridazine Research
Development of Novel and Highly Efficient Synthetic Pathways
Future research must prioritize the development of versatile and efficient synthetic routes to access 8-Iodo- nih.govresearchgate.netnih.govtriazolo[4,3-b]pyridazine and its precursors. Current methods for synthesizing related triazolopyridazines can be adapted and optimized for this specific target.
Two primary retrosynthetic strategies are envisioned:
Late-Stage Iodination: This approach involves the synthesis of the parent nih.govresearchgate.netnih.govtriazolo[4,3-b]pyridazine core, followed by regioselective iodination at the C8 position. This would likely involve electrophilic iodination using reagents such as N-iodosuccinimide (NIS) or iodine monochloride (ICl), requiring careful optimization of reaction conditions to ensure selectivity over other positions on the heterocyclic core.
Convergent Synthesis from Iodinated Precursors: A more convergent approach would utilize a pre-iodinated pyridazine (B1198779) building block. For instance, the synthesis could commence with a 3-chloro-6-hydrazinyl-4-iodopyridazine, which can then be cyclized with various reagents to form the fused triazole ring, directly installing the iodine at the desired C8 position.
Exploration of Unprecedented Reactivity and Transformations
The carbon-iodine (C-I) bond at the 8-position is arguably the most synthetically valuable feature of 8-Iodo- nih.govresearchgate.netnih.govtriazolo[4,3-b]pyridazine. This bond serves as a versatile linchpin for a wide array of transition-metal-catalyzed cross-coupling reactions, enabling the creation of extensive libraries of novel 8-substituted analogs for structure-activity relationship (SAR) studies. mdpi.com The exploration of this reactivity is a critical future direction.
Key transformations to be investigated include:
Suzuki-Miyaura Coupling: Reaction with various aryl, heteroaryl, or alkyl boronic acids or esters to forge new carbon-carbon bonds.
Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to introduce alkynyl moieties, which are valuable for further functionalization or as isosteres in medicinal chemistry. nih.gov
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with a diverse range of primary and secondary amines, anilines, and heterocycles to form C-N bonds, a crucial transformation in drug discovery.
Heck Coupling: Reaction with alkenes to introduce vinyl groups, providing access to another class of functionalized derivatives. nih.gov
Stille Coupling: Coupling with organostannanes to introduce a wide variety of carbon-based fragments.
The systematic application of these reactions will allow for the fine-tuning of steric and electronic properties at the C8 position, which could be critical for optimizing biological activity and pharmacokinetic profiles.
| Reaction Name | Coupling Partner | Bond Formed | Potential Functionality Introduced |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | C-C | Aryl, Heteroaryl, Alkyl, Vinyl |
| Sonogashira | R-C≡CH | C-C (sp) | Alkynyl |
| Buchwald-Hartwig | R₂-NH | C-N | Amino, Anilino, N-Heterocyclyl |
| Heck | Alkene | C-C (sp²) | Vinyl, Styrenyl |
| Stille | R-Sn(Bu)₃ | C-C | Aryl, Vinyl, Alkyl, Alkynyl |
Advanced Computational Modeling for Rational Design and Predictive Science
Computational chemistry offers a powerful toolkit to accelerate the discovery process by providing predictive insights into the properties and potential biological activities of 8-Iodo- nih.govresearchgate.netnih.govtriazolo[4,3-b]pyridazine and its derivatives. nih.gov Future research should deeply integrate these in silico methods.
Key computational approaches include:
Molecular Docking and Dynamics: Given that the triazolopyridazine scaffold is a known kinase inhibitor, docking studies can be performed against panels of kinases (e.g., PIM-1, c-Met, tubulin) to predict binding modes and affinities. nih.govnih.gov Molecular dynamics (MD) simulations can then assess the stability of these predicted binding poses over time.
Quantum Mechanics (QM) Calculations: Density Functional Theory (DFT) can be used to calculate electronic properties such as the molecular electrostatic potential (MEP), dipole moment, and frontier molecular orbital energies (HOMO/LUMO). mdpi.com These calculations can elucidate how the strongly electron-withdrawing and polarizable iodine atom influences the molecule's reactivity and potential for intermolecular interactions.
Halogen Bonding Analysis: A crucial area for investigation is the potential for the iodine atom to act as a halogen bond donor. mdpi.com This non-covalent interaction, where the electropositive region (σ-hole) on the iodine interacts with a Lewis base (e.g., a carbonyl oxygen or nitrogen on a protein backbone), can significantly enhance binding affinity and selectivity. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to identify and characterize these potential halogen bonds within a protein's active site. mdpi.com
| Technique | Application | Predicted Outcome |
|---|---|---|
| Molecular Docking | Virtual screening against biological targets | Binding pose and affinity score |
| Molecular Dynamics (MD) | Assess stability of ligand-protein complex | Conformational stability, interaction mapping |
| Density Functional Theory (DFT) | Calculate electronic structure and properties | Reactivity, dipole moment, spectroscopic properties mdpi.com |
| QTAIM / MEP Analysis | Investigate non-covalent interactions | Identification and strength of halogen bonds mdpi.com |
Integration with Chemical Biology Approaches for Deeper Mechanistic Insights
8-Iodo- nih.govresearchgate.netnih.govtriazolo[4,3-b]pyridazine is an ideal candidate for the development of chemical probes to dissect complex biological pathways and identify novel therapeutic targets. rsc.orgnih.gov The iodo-group provides a unique handle for creating sophisticated molecular tools.
Emerging research avenues in this area include:
Development of Affinity-Based Probes: The C-I bond can be functionalized via cross-coupling reactions to attach reporter tags such as biotin (B1667282) (for affinity purification) or fluorescent dyes (for cellular imaging). These probes would enable the identification and validation of the compound's cellular binding partners through techniques like affinity pull-down mass spectrometry. researchgate.net
Photo-Affinity Labeling: The scaffold can be derivatized with a photoreactive group (e.g., a diazirine or benzophenone) to create a photo-affinity label (PAL). nih.gov Upon photoactivation, the PAL will covalently crosslink to its target protein, allowing for unambiguous target identification in a complex cellular environment.
Radiolabeling for In Vitro and In Vivo Applications: A particularly powerful future direction is the synthesis of radiolabeled versions of the compound using radioactive isotopes of iodine (e.g., ¹²⁵I, ¹²³I, ¹²⁴I).
¹²⁵I-labeling: The resulting high-affinity radioligand could be used in quantitative receptor binding assays to determine binding affinities and kinetics with high precision.
¹²³I- and ¹²⁴I-labeling: These isotopes would enable non-invasive in vivo imaging of target engagement and distribution in preclinical models using Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), respectively. This represents a critical step in translating a promising compound towards clinical development.
By pursuing these integrated synthetic, computational, and chemical biology strategies, the scientific community can fully explore the therapeutic and scientific potential of 8-Iodo- nih.govresearchgate.netnih.govtriazolo[4,3-b]pyridazine, transforming it from a chemical curiosity into a valuable tool for drug discovery and biological research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
